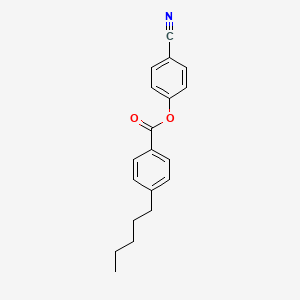

4-cyanophenyl 4-pentylbenzoate

Description

4-Cyanophenyl 4-pentylbenzoate (CAS: Not explicitly provided; molecular formula: C₁₉H₁₉NO₂, inferred from ) is a benzoate ester derivative featuring a pentyl alkyl chain at the 4-position of the benzoic acid moiety and a cyano-substituted phenyl group. This compound is characterized by its liquid crystalline properties, attributed to the rigid aromatic core and flexible alkyl chain, which enable mesophase formation. Key spectroscopic data include:

- ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.1 Hz, 2H), 7.73 (d, J = 8.5 Hz, 2H), 2.76 (q, 2H), 1.29 (t, 3H) .

- Melting Point: 60.3–60.8°C .

- HRMS: [M + Na]⁺ calculated 274.0838, observed 274.0864 .

The cyano group enhances polarity and stabilizes molecular alignment in liquid crystalline phases, making it relevant for display technologies .

Properties

IUPAC Name |

(4-cyanophenyl) 4-pentylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-2-3-4-5-15-6-10-17(11-7-15)19(21)22-18-12-8-16(14-20)9-13-18/h6-13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCDNUMASFDPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6068519 | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-64-6 | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-pentyl-, 4-cyanophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6068519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl p-pentylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-pentyl-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-pentylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-cyanophenyl 4-pentylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-cyanophenyl 4-pentylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in studies involving enzyme inhibition or as a model compound for understanding ester hydrolysis.

Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-pentyl-, 4-cyanophenyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The aromatic rings and cyanophenyl group can also participate in π-π interactions or hydrogen bonding, influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares 4-cyanophenyl 4-pentylbenzoate with similar esters, highlighting variations in alkyl chain length, substituents, and molecular weight:

Key Observations:

- Alkyl Chain Length : Increasing chain length (butyl → heptyl) elevates molecular weight and hydrophobicity, impacting mesophase temperature ranges .

- Electron-Withdrawing Groups: The cyano group (CN) enhances dipole interactions compared to alkoxy or alkyl substituents, stabilizing smectic or nematic phases .

- Fluorine Substitution: The 3-fluoro analog (C₂₀H₂₀FNO₂) exhibits increased dielectric anisotropy due to fluorine’s electronegativity, relevant for display applications .

Liquid Crystalline Behavior:

- The pentyl and hexyl derivatives are widely studied for their smectic A (SmA) and nematic (N) phases. Longer chains (heptyl) reduce melting points but broaden mesophase ranges .

- Dielectric Properties : The Cole-Cole model () applies to these compounds, where dielectric relaxation times correlate with alkyl chain flexibility .

Biological Activity

4-Cyanophenyl 4-pentylbenzoate is an organic compound with the molecular formula . It belongs to a class of compounds known for their applications in liquid crystal technology and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyanophenyl group attached to a pentylbenzoate moiety, contributing to its unique physical and chemical properties. The presence of the cyano group enhances its polarity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Hydrophobic Interactions : The pentyl chain contributes to hydrophobic interactions, facilitating the binding of the compound to lipid membranes or hydrophobic pockets in proteins.

- π-π Interactions : The aromatic rings can participate in π-π stacking interactions with other aromatic residues in proteins, potentially influencing enzyme activity or receptor signaling pathways.

- Hydrolysis : The ester bond can undergo hydrolysis, releasing benzoic acid and potentially leading to further biological effects through the released components.

In Vitro Studies

- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been evaluated for its potential as an inhibitor of acetylcholinesterase, an enzyme critical for neurotransmission.

- Cell Proliferation : Research indicates that this compound may affect cell proliferation rates in various cancer cell lines. It has been observed to induce apoptosis in specific cancer cells, suggesting potential anticancer properties.

- Liquid Crystal Properties : As a liquid crystal material, it exhibits unique electro-optic properties that can be harnessed in biosensing applications. The transition between nematic and isotropic phases can be utilized to develop sensors responsive to biochemical changes.

Case Studies

- A study examining the effects of various liquid crystals on cellular behavior found that this compound significantly altered the morphology and proliferation rates of cultured cells under specific conditions .

- Another investigation into the environmental impact of liquid crystal materials highlighted the persistence and bioaccumulation potential of compounds like this compound, raising concerns about their long-term effects on aquatic organisms .

Research Findings Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.